

CAS number and molecular formula of (3-Bromocyclopentyl)methylbenzene

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Compound of Interest

Compound Name: (3-Bromocyclopentyl)methylbenzene

Cat. No.: B2536030

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Technical Guide: (3-Bromocyclopentyl)methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(3-Bromocyclopentyl)methylbenzene**, a halogenated aromatic hydrocarbon. Due to the absence of a registered CAS number for this specific compound in major chemical databases, this document outlines a plausible synthetic pathway and projects its physicochemical and spectroscopic properties based on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in fields such as medicinal chemistry and materials science. The inherent ambiguity in the nomenclature—referring to ortho-, meta-, or para-isomers—is addressed by focusing on a general synthetic strategy applicable to all isomers.

Chemical Identity and Properties

(3-Bromocyclopentyl)methylbenzene refers to a molecule where a cyclopentyl ring, brominated at the third position, is attached to a toluene (methylbenzene) ring. The attachment of the cyclopentyl group to the toluene ring can result in three positional isomers: ortho (1-(3-

Bromocyclopentyl)-2-methylbenzene), meta (1-(3-Bromocyclopentyl)-3-methylbenzene), and para (1-(3-Bromocyclopentyl)-4-methylbenzene).

Molecular Formula: C₁₂H₁₅Br

Table 1: Predicted Physicochemical Properties

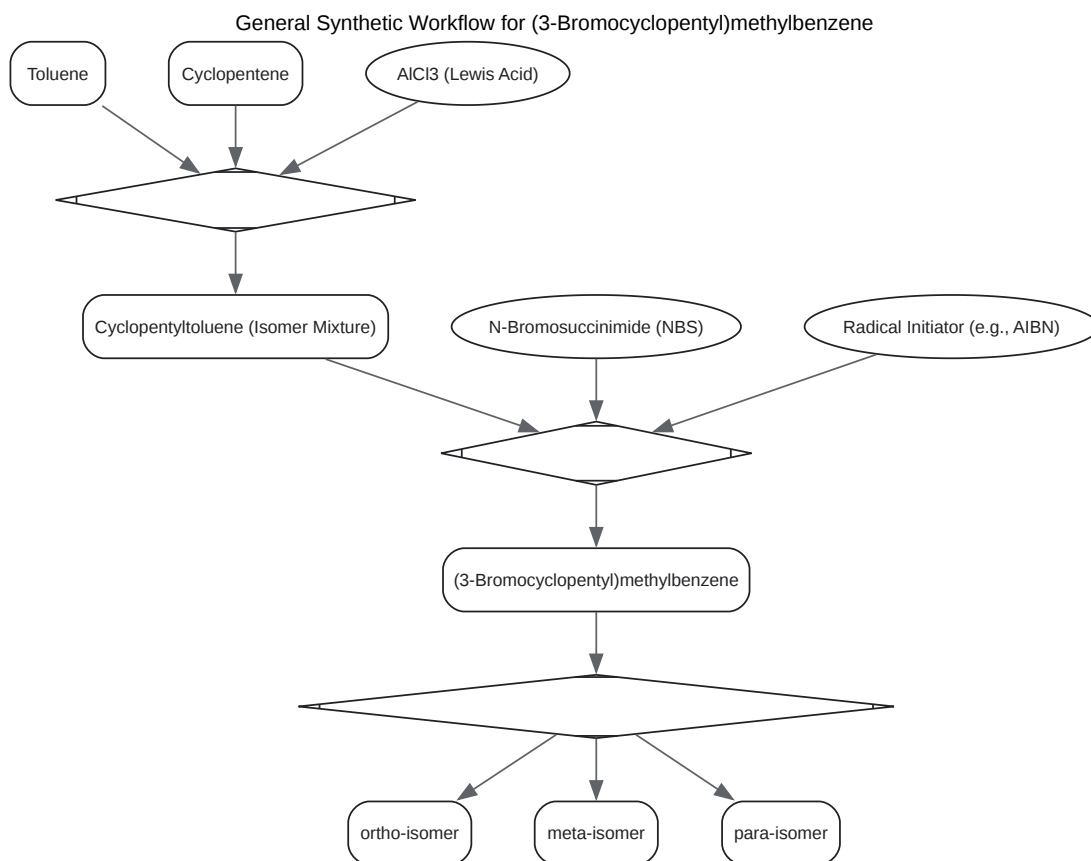
Property	Predicted Value	Notes
Molecular Weight	239.15 g/mol	Calculated based on the molecular formula C ₁₂ H ₁₅ Br.
Appearance	Colorless to pale yellow liquid	Typical for many alkyl-substituted aryl halides[1][2].
Boiling Point	> 200 °C (estimated)	Expected to be higher than corresponding alkyl halides due to the aromatic ring[1].
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, ethanol)	Characteristic of non-polar organic compounds[2][3].
Density	> 1.0 g/mL (estimated)	Brominated organic compounds are typically denser than water[2].

Proposed Synthesis

A plausible and versatile route to synthesize **(3-Bromocyclopentyl)methylbenzene** involves a two-step process:

- Friedel-Crafts Alkylation: Reaction of toluene with cyclopentene in the presence of a Lewis acid catalyst to form cyclopentyltoluene.
- Benzylic Bromination: Selective bromination of the cyclopentyl ring at the benzylic position is challenging, therefore a radical bromination of the saturated cyclopentyl ring is proposed.

The following diagram illustrates the general synthetic workflow.



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Caption: Proposed synthetic pathway for **(3-Bromocyclopentyl)methylbenzene** isomers.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Toluene with Cyclopentene

This procedure is adapted from established Friedel-Crafts alkylation methods.

Materials:

- Toluene (excess, acts as solvent and reactant)
- Cyclopentene
- Anhydrous Aluminum Chloride (AlCl_3)
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Dry Dichloromethane (DCM)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents based on cyclopentene) to an excess of dry toluene.
- Cool the mixture to 0°C in an ice bath.
- Slowly add cyclopentene (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C .
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentyltoluene as a mixture of ortho, meta, and para isomers.
- Purify the product by fractional distillation or column chromatography.

Step 2: Radical Bromination of Cyclopentyltoluene

This protocol is based on standard procedures for allylic and benzylic bromination using N-bromosuccinimide (NBS).

Materials:

- Cyclopentyltoluene (from Step 1)
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
- Carbon Tetrachloride (CCl_4) or another suitable solvent
- Saturated Sodium Thiosulfate Solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentyltoluene (1 equivalent) in CCl_4 .
- Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

- Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product, **(3-Bromocyclopentyl)methylbenzene**, can be purified by column chromatography.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for **(3-Bromocyclopentyl)methylbenzene**.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons (6.5-8.0 ppm), methyl protons on the benzene ring (~2.3 ppm), methine proton attached to bromine on the cyclopentyl ring (downfield shift), and other cyclopentyl protons (aliphatic region). The splitting patterns of the aromatic protons can help distinguish between ortho, meta, and para isomers[4][5][6].
^{13}C NMR	Aromatic carbons (110-140 ppm), methyl carbon (~20 ppm), carbon attached to bromine on the cyclopentyl ring (downfield shift), and other aliphatic carbons of the cyclopentyl ring[6].
IR Spectroscopy	Characteristic C-H stretching of the aromatic ring (~3030 cm^{-1}), C-H stretching of the aliphatic parts, and C-C stretching in the aromatic ring (1450-1600 cm^{-1}). The C-Br stretching frequency is typically observed in the fingerprint region (500-700 cm^{-1})[4][5][6].
Mass Spectrometry	The mass spectrum will show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes)[7][8][9].

Safety and Handling

Friedel-Crafts Alkylation:

- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
- The reaction is exothermic and should be cooled appropriately.

Radical Bromination:

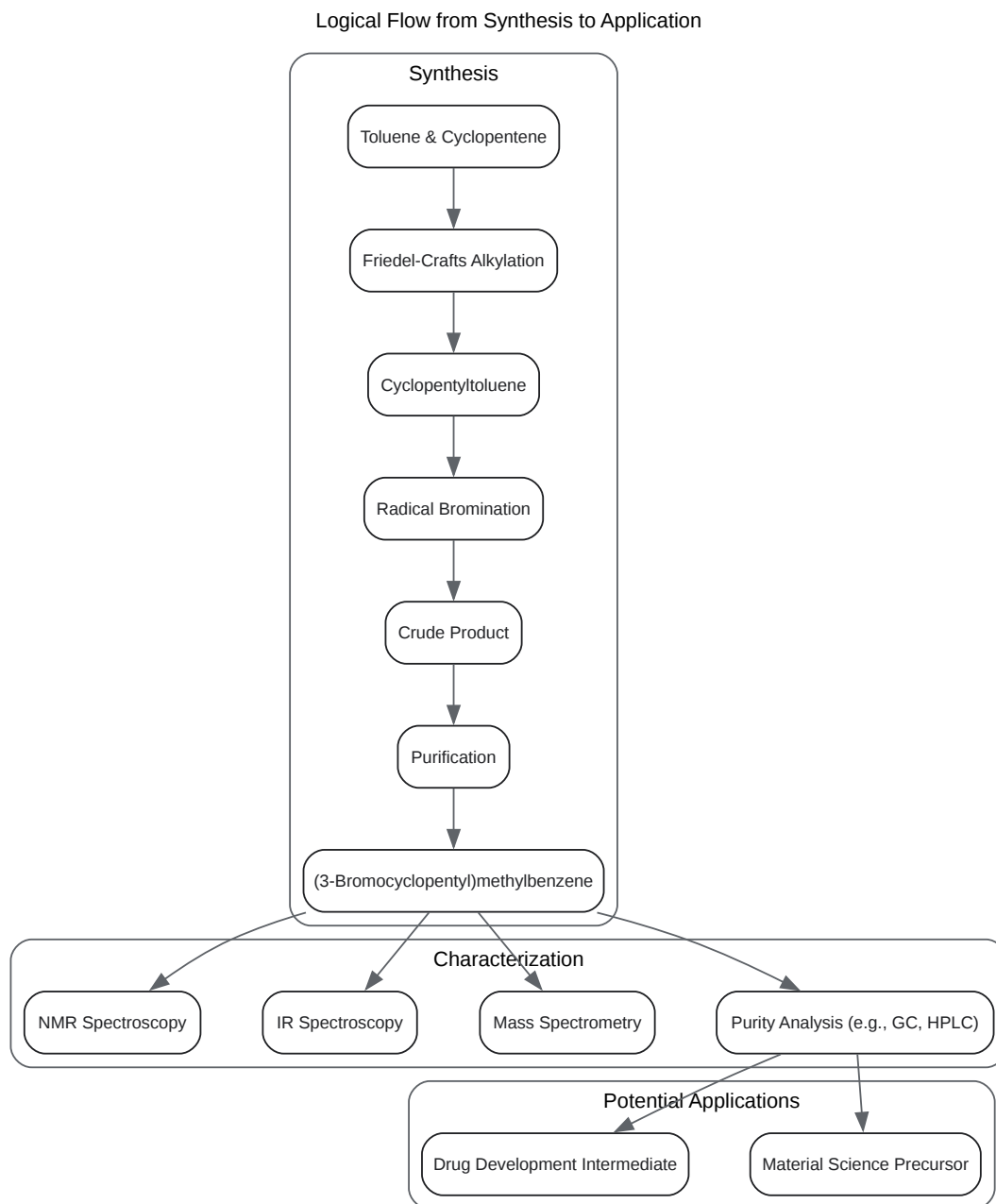
- N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.
- Carbon tetrachloride is a hazardous solvent; alternative solvents should be considered.
- UV radiation can be harmful; ensure proper shielding.

Grignard Reagents (Alternative Synthesis):

- If a Grignard-based synthesis is considered, extreme care must be taken to maintain anhydrous conditions as Grignard reagents are highly reactive with water[10][11][12]. Ethers used as solvents are highly flammable[10].

Logical Relationships in Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to characterization and potential application.



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Caption: Logical workflow from synthesis and purification to characterization and potential applications.

Conclusion

While **(3-Bromocyclopentyl)methylbenzene** is not a commercially available or extensively documented compound, this guide provides a robust framework for its synthesis and characterization based on well-established organic chemistry principles. The proposed synthetic route is flexible and can be adapted to target specific isomers. The predicted physicochemical and spectroscopic data offer a baseline for researchers to identify and characterize this molecule. Further experimental work is necessary to validate these predictions and explore the potential utility of **(3-Bromocyclopentyl)methylbenzene** in various scientific domains. Researchers should adhere to strict safety protocols when handling the hazardous reagents involved in the proposed synthetic pathways.

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